molecular formula C17H23ClN4O2 B3058438 4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline CAS No. 894426-67-6

4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline

Cat. No.: B3058438
CAS No.: 894426-67-6
M. Wt: 350.8 g/mol
InChI Key: HNWMZULUQHJZFN-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline is a useful research compound. Its molecular formula is C17H23ClN4O2 and its molecular weight is 350.8 g/mol. The purity is usually 95%.
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Biological Activity

4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by case studies and research findings.

  • Molecular Formula : C17H23ClN4O2
  • Molecular Weight : 350.843 g/mol
  • CAS Number : 894426-67-6
  • LogP : 2.18390 (indicating moderate lipophilicity)

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study by Tasler et al. (2009) demonstrated that compounds with a quinazoline core inhibited the growth of various cancer cell lines, including Ehrlich Ascites Carcinoma and Sarcoma-180, primarily through G2/M cell cycle arrest .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AEhrlich Ascites Carcinoma0.5G2/M Arrest
Compound BSarcoma-1800.8Apoptosis Induction
4-Chloro-7-methoxy...VariousTBDTBD

Antimicrobial Activity

Quinazolinones have been recognized for their antimicrobial properties. A review highlighted that certain derivatives effectively inhibit mycobacterial non-proton pumping type II NADH dehydrogenase (NDH-2), critical for bacterial respiratory metabolism . The structure-activity relationship (SAR) studies indicated that modifications at specific positions enhance antimicrobial efficacy.

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of quinazoline derivatives against neurodegenerative diseases like Alzheimer's. Compounds were found to inhibit β-amyloid formation, which is crucial for protecting neuronal cells from apoptosis . Molecular docking studies confirmed strong interactions with key residues in the BACE1 active site, suggesting a mechanism for the observed neuroprotective effects.

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy :
    • A compound similar to 4-chloro derivatives was tested against multiple cancer cell lines, showing significant growth inhibition and selective toxicity towards cancerous cells while sparing non-cancerous cells .
  • Antimicrobial Efficacy :
    • A study evaluated the effectiveness of various quinazoline derivatives against Mycobacterium tuberculosis, with some derivatives exhibiting MIC values as low as 0.78 µg/mL .
  • Neuroprotective Mechanism :
    • Research indicated that certain derivatives could prevent neurodegeneration by inhibiting key enzymes involved in amyloid plaque formation, showcasing their potential in Alzheimer's therapy .

Properties

IUPAC Name

4-chloro-7-methoxy-6-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN4O2/c1-21-5-7-22(8-6-21)4-3-9-24-16-10-13-14(11-15(16)23-2)19-12-20-17(13)18/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWMZULUQHJZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)C(=NC=N3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630879
Record name 4-Chloro-7-methoxy-6-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894426-67-6
Record name 4-Chloro-7-methoxy-6-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound was synthesised according to GP 4 from 4-chloro-6-hydroxy-7-methoxy-quinazoline and 3-(4-methylpiperazin-1-yl)-propan-1-ol. LC/ESI-MS: m/z=351 [M+H].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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